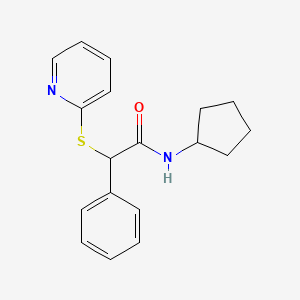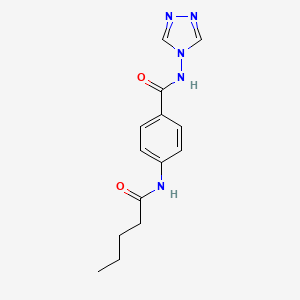
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide
描述
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide, also known as CPPTA, is a compound that has been extensively studied for its potential use in scientific research. CPPTA is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is expressed in the central nervous system.
作用机制
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide selectively activates mGluR4, which is a G protein-coupled receptor that is coupled to the Gi/o family of G proteins. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the reduction of cAMP levels. This in turn leads to the inhibition of voltage-gated calcium channels and the reduction of intracellular calcium levels. The net effect of mGluR4 activation is the inhibition of neurotransmitter release, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce glutamate release from striatal synaptosomes in vitro. This compound has also been shown to reduce the expression of pro-inflammatory cytokines in models of Parkinson's disease and Huntington's disease. In addition, this compound has been shown to reduce the expression of the pro-apoptotic protein Bax in models of ischemic stroke.
实验室实验的优点和局限性
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide has several advantages for use in lab experiments. For example, this compound is highly selective for mGluR4, which reduces the likelihood of off-target effects. This compound is also relatively stable and can be easily synthesized and purified. However, this compound has several limitations as well. For example, this compound has poor solubility in aqueous solutions, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide. For example, this compound could be studied further for its potential use in the treatment of addiction, anxiety, and depression. This compound could also be studied further for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease. In addition, this compound could be modified to improve its solubility and half-life, which could increase its effectiveness in certain experiments. Finally, this compound could be studied further to elucidate its mechanism of action and its effects on various physiological and pathological processes.
科学研究应用
N-cyclopentyl-2-phenyl-2-(2-pyridinylthio)acetamide has been used in scientific research to study the role of mGluR4 in various physiological and pathological processes. For example, this compound has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and ischemic stroke. This compound has also been shown to have analgesic effects in models of chronic pain. In addition, this compound has been studied for its potential use in the treatment of addiction, anxiety, and depression.
属性
IUPAC Name |
N-cyclopentyl-2-phenyl-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c21-18(20-15-10-4-5-11-15)17(14-8-2-1-3-9-14)22-16-12-6-7-13-19-16/h1-3,6-9,12-13,15,17H,4-5,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUNAPGJWNUUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine](/img/structure/B4794848.png)
![2-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4794855.png)
![1-ethyl-4-({[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4794856.png)
![2,6-dimethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-morpholinecarbothioamide](/img/structure/B4794861.png)
![4-[(phenylthio)methyl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4794865.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B4794869.png)
![ethyl 2-({[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4794876.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4794883.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4794887.png)
![4-methoxy-3-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4794894.png)


![ethyl 2-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794920.png)